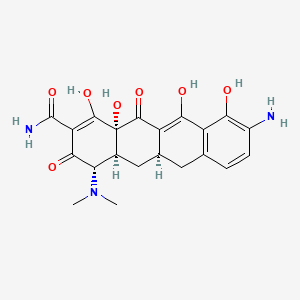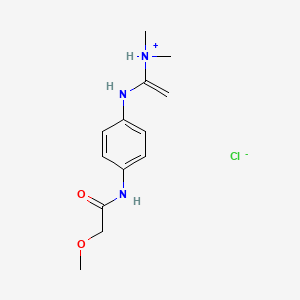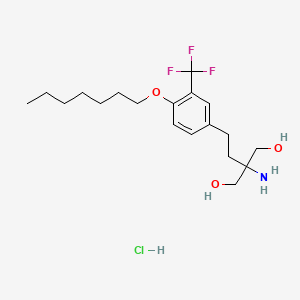
阿美西利莫盐酸盐
描述
Amiselimod hydrochloride, also known as MT-1303, is a selective sphingosine 1-phosphate 1 (S1P1) receptor modulator . It is currently being developed for the treatment of various autoimmune diseases . Unlike some other S1P receptor modulators, amiselimod seemed to show a favorable cardiac safety profile in preclinical, phase I and II studies .
Synthesis Analysis
Amiselimod is a prodrug form of the sphingosine-1-phosphate receptor 1 (S1P 1) antagonist amiselimod phosphate (amiselimod-P) . It is effectively converted in vivo into its active metabolite, ([S]-enantiomer of amiselimod-P [[S]-amiselimod-P), a potent and selective S1P receptor .Molecular Structure Analysis
The molecular formula of Amiselimod hydrochloride is C19H30F3NO3 • HCl . The formal name is 2-amino-2- [2-[4- (heptyloxy)-3- (trifluoromethyl)phenyl]ethyl]-1,3-propanediol, monohydrochloride .Chemical Reactions Analysis
Amiselimod is an oral selective sphingosine 1-phosphate [S1P] receptor modulator, that is effectively converted in vivo into its active metabolite, ([S]-enantiomer of amiselimod-P [[S]-amiselimod-P), a potent and selective S1P receptor .Physical And Chemical Properties Analysis
Amiselimod hydrochloride is a crystalline solid . It has a formula weight of 413.9 . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (15 mg/ml) .科学研究应用
Relapsing Multiple Sclerosis : Amiselimod is effective in controlling disease activity in relapsing multiple sclerosis. A two-year phase 2 extension study demonstrated its tolerability and dose-dependent effectiveness in controlling MS activity over a period of up to two years (Kappos et al., 2017).
Cardiac Safety : It has a favorable cardiac safety profile compared to other S1P receptor modulators, as indicated by a randomized, parallel-group, phase I study in healthy subjects. The study highlighted the absence of serious bradyarrhythmia or cardiac functional abnormalities with its use (Harada et al., 2017).
Pharmacokinetics and Pharmacodynamics : Analysis of Amiselimod in healthy subjects indicates its long half-life and slow accumulation to steady state. The study examined its effects on absolute lymphocyte counts, providing insights into its pharmacodynamic profile (Lee et al., 2023).
Treatment of Crohn's Disease : In a study evaluating its safety, tolerability, and clinical efficacy in participants with moderate to severe active Crohn's disease, amiselimod showed a well-tolerated profile, although it was not superior to placebo for inducing clinical response in Crohn's disease (D'Haens et al., 2021).
Treatment of Lupus Nephritis : Amiselimod has shown potential in inhibiting the progression of lupus nephritis in murine systemic lupus erythematosus (SLE) models. It was effective in both inhibiting the development and improving symptoms of lupus nephritis (Sugahara et al., 2019).
Chronic Colitis : Its efficacy in chronic colitis was assessed using an inflammatory bowel disease model. Amiselimod significantly reduced the number of infiltrating Th1 and Th17 cells into the colon, inhibiting the development of chronic colitis (Shimano et al., 2019).
Safety in Healthy Subjects : A phase 1 study focusing on the safety of amiselimod in healthy subjects found that it was generally well tolerated, with no serious adverse events reported (Hanauer et al., 2021).
Systemic Lupus Erythematosus (SLE) : Amiselimod demonstrated potential efficacy for patients with SLE in a multicenter, open-label exploratory study, showing general tolerability and suggesting its potential utility in SLE treatment (Tanaka et al., 2020).
Comparative Efficacy in MS : A meta-analysis comparing S1P receptor modulators in MS treatment found Amiselimod (0.4 mg) to be the most effective strategy for MS patients, highlighting its therapeutic potential in this domain (Tong et al., 2021).
安全和危害
属性
IUPAC Name |
2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVJGOVRLHFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amiselimod hydrochloride | |
CAS RN |
942398-84-7 | |
| Record name | Amiselimod hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMISELIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

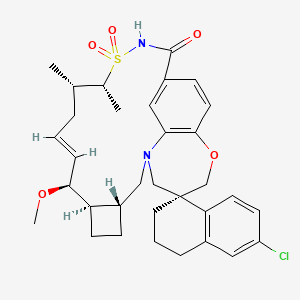
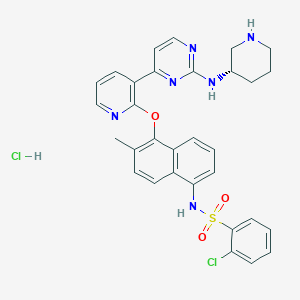


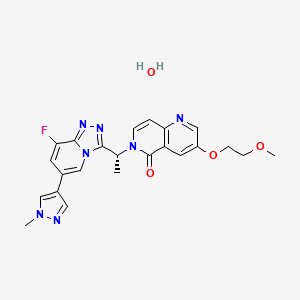
![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
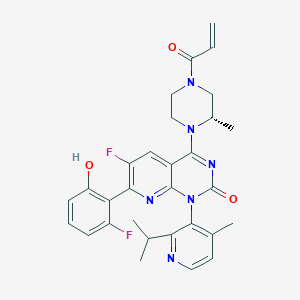
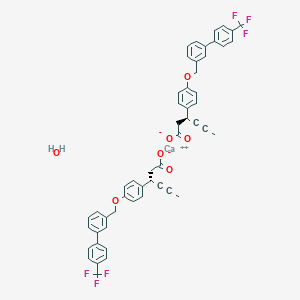
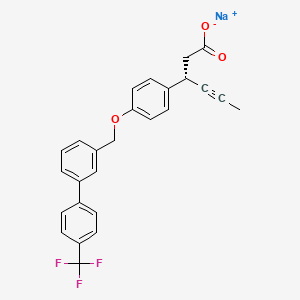
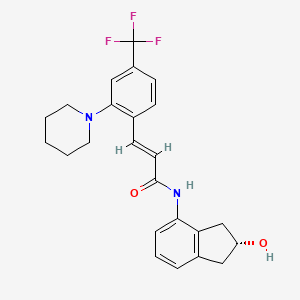
![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)
